2-Fluoro-5-methylphenylboronic acid
Overview
Description
2-Fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2. It is a white to almost white powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
2-Fluoro-5-methylphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various organic groups during chemical reactions .
Mode of Action
The compound is often used as a reactant in various chemical reactions, including the Suzuki-Miyaura cross-coupling . In this process, the compound interacts with its targets through a mechanism involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound is involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemical Analysis
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of boronic acids to palladium, a process that could potentially be involved in the molecular mechanism of 2-Fluoro-5-methylphenylboronic acid.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Boronic acids are generally stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-5-methylphenylboronic acid typically involves the borylation of 2-Fluoro-5-methylphenyl halides using diboron reagents. One common method is the Miyaura borylation, where bis(pinacolato)diboron is used in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alkylboronic acids.
Scientific Research Applications
2-Fluoro-5-methylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Fluoro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where the presence of the fluorine atom can influence the reactivity and selectivity of the reaction. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODKAZZRDLUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438469 | |
Record name | 2-Fluoro-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-16-1 | |
Record name | 2-Fluoro-5-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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